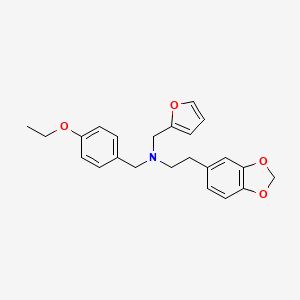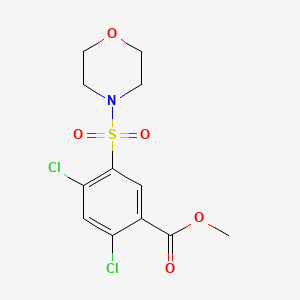
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-furylmethyl)ethanamine
描述
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-furylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However,
作用机制
The mechanism of action of 2C-E involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the drug's psychoactive effects. 2C-E has also been found to have a high affinity for the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E include changes in mood, perception, and cognition. It has been reported to produce visual hallucinations, changes in color perception, and altered sensory experiences. 2C-E has also been found to increase heart rate and blood pressure, which may pose a risk to individuals with preexisting cardiovascular conditions. Additionally, 2C-E has been found to have anxiolytic and antidepressant effects, which may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using 2C-E in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor in studies. However, the limitations of using 2C-E include its potential for abuse and the lack of research on its long-term effects on the brain and body.
未来方向
Future research on 2C-E could focus on its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies could also investigate the long-term effects of 2C-E on the brain and body, as well as its potential for addiction and abuse. Additionally, research could explore the structure-activity relationship of 2C-E and its analogs, which may lead to the development of novel drugs with improved therapeutic properties.
Conclusion:
In conclusion, 2C-E is a synthetic psychedelic drug that has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic applications. Its mechanism of action involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the release of neurotransmitters such as dopamine and norepinephrine. While 2C-E has advantages for lab experiments, its potential for abuse and lack of research on its long-term effects pose limitations. Future research on 2C-E could focus on its potential therapeutic applications and the development of novel drugs with improved properties.
科学研究应用
2C-E has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic applications. Studies have shown that 2C-E acts as a serotonin receptor agonist, particularly on the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. 2C-E has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(furan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-25-20-8-5-19(6-9-20)15-24(16-21-4-3-13-26-21)12-11-18-7-10-22-23(14-18)28-17-27-22/h3-10,13-14H,2,11-12,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJNPFUKITQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3460244.png)
![2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3460247.png)
![3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3460250.png)


![4-ethyl-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460279.png)


![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B3460325.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3460341.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-phenylethyl)glycine](/img/structure/B3460349.png)